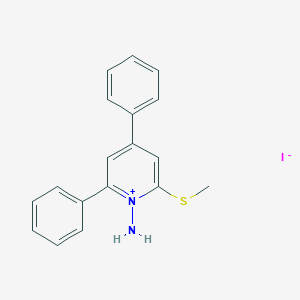
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with amino, methylsulfanyl, and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by the introduction of amino and methylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form corresponding pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinium core can produce pyridine derivatives.
科学研究应用
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with specific molecular targets. The amino and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The pyridinium core can participate in redox reactions, influencing cellular processes and pathways.
相似化合物的比较
- 1-Amino-2-methylpyridinium iodide
- 4,6-Diphenylpyridine
- Methylsulfanyl-substituted pyridines
Uniqueness: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
80355-93-7 |
|---|---|
分子式 |
C18H17IN2S |
分子量 |
420.3 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4,6-diphenylpyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C18H17N2S.HI/c1-21-18-13-16(14-8-4-2-5-9-14)12-17(20(18)19)15-10-6-3-7-11-15;/h2-13H,19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
JNZJAYYPTJXYPN-UHFFFAOYSA-M |
规范 SMILES |
CSC1=CC(=CC(=[N+]1N)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
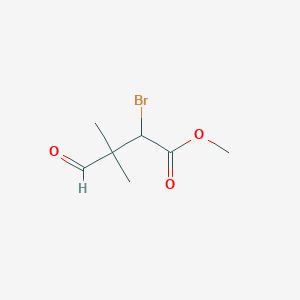
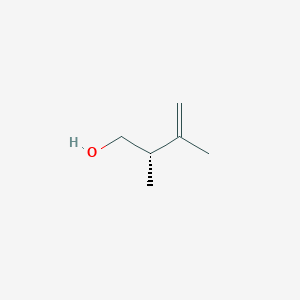

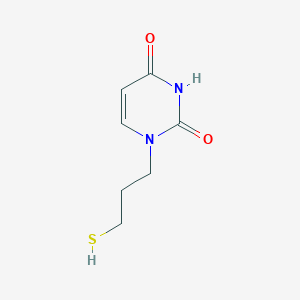
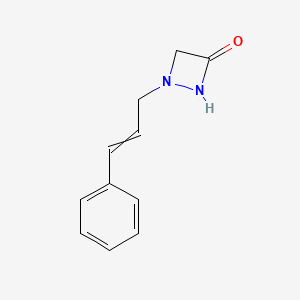
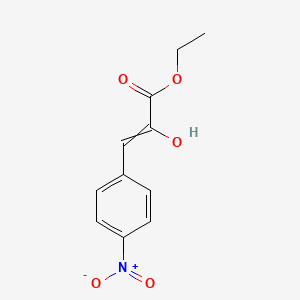
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
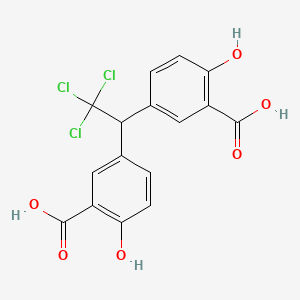
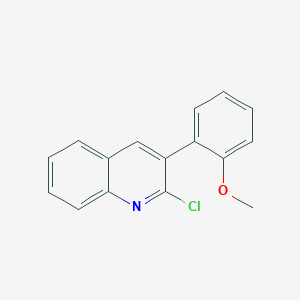
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)


![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
